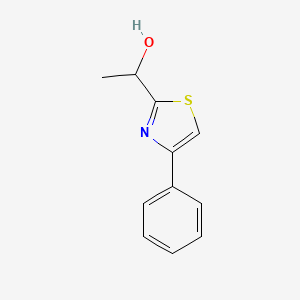

1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenyl-1,3-thiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-8(13)11-12-10(7-14-11)9-5-3-2-4-6-9/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYECMWLNMKANBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41029-90-7 | |

| Record name | 1-(4-phenyl-1,3-thiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies of Thiazole Derivatives

Impact of the Thiazole (B1198619) Ring on Biological Activity

The 1,3-thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which confer unique physicochemical properties. globalresearchonline.netglobalresearchonline.net Its aromatic nature, resulting from the delocalization of π-electrons, makes it a versatile scaffold in drug design. globalresearchonline.netnih.gov The thiazole ring can act as a bioisosteric replacement for other aromatic or heterocyclic rings, and its atoms can participate in crucial interactions with biological targets, such as hydrogen bonding and hydrophobic interactions. globalresearchonline.net

The presence of the thiazole nucleus is integral to the pharmacological profile of many drugs, contributing to activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects. nih.govnih.gov Modifications at the C-2, C-4, and C-5 positions of the thiazole ring have been shown to significantly modulate the biological activity of its derivatives, highlighting the ring's importance as a core structural element. globalresearchonline.netnih.gov For instance, the thiazole moiety is a key component in naturally occurring bioactive compounds like Thiamine (Vitamin B1) and in synthetic drugs such as the anticancer agent Tiazofurin and the anti-HIV medication Ritonavir. nih.govglobalresearchonline.net The amphiphilic character of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may enhance their ability to penetrate bacterial cell membranes, contributing to their antimicrobial efficacy. globalresearchonline.net

Influence of the Phenyl Substituent at Position 4 of the Thiazole Ring

The substituent at the C-4 position of the thiazole ring plays a critical role in determining the potency and selectivity of its derivatives. An aryl group, particularly a phenyl ring, at this position is a common feature in many biologically active thiazoles. The phenyl group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions with receptor sites.

| Compound Series | C-4 Substituent | Biological Activity | Research Finding |

| Phenylazetidine-thiazoles | Unsubstituted Phenyl | Antibacterial | Activity may be due to the unsubstituted aromatic ring. nih.gov |

| Thiazolyl-amino-azetidin-2-ones | Substituted Phenyl | Antimicrobial | Substitution on the phenyl ring at C-4 with both electron-donating and electron-withdrawing groups yielded active compounds, suggesting the position of the substituent is crucial. nih.gov |

| Thiazole-1,3,5-triazine hybrids | Phenyl | Antimalarial | The presence of a phenyl group at C-4 was a common feature in the studied series. nih.gov |

| 2,4-disubstituted thiazoles | Substituted Phenyl | Anticancer | Compounds with substituted phenyl groups at C-4 showed moderate to good anticancer activity. jpionline.org |

Role of the Ethanol (B145695) Moiety at Position 2 of the Thiazole Ring

The substituent at the C-2 position of the thiazole ring is pivotal for modulating the pharmacological effects of these derivatives. An ethanol (-CH(OH)CH_3) moiety at this position introduces several important structural features: a hydroxyl group capable of acting as a hydrogen bond donor and acceptor, a chiral center, and a small, flexible alkyl chain. These features can facilitate specific interactions with biological targets, thereby enhancing binding affinity and efficacy.

While direct SAR studies on the ethanol moiety are limited, research on various other C-2 substituents provides valuable insights. For instance, in a series of quinoline-containing thiazoles, small groups such as a methyl group or a hydrogen atom at the 2-position were found to be important for antibacterial activity. nih.gov In other studies, the replacement of an N,N-dimethyl group with a simple methyl group at the thiazole ring was crucial for antitumor activity. nih.gov The presence of a hydrazinyl residue at position 2 of the thiazole nucleus has been associated with enhanced antimalarial activity. nih.gov The hydroxyl group of the ethanol moiety is particularly significant as it can form key hydrogen bonds within a receptor's active site, an interaction that is often critical for potent biological activity.

Effects of Substituent Variations on Thiazole Derivatives

The biological profile of thiazole derivatives can be fine-tuned by altering the substituents on the core structure, particularly on the phenyl ring. The electronic and steric properties of these substituents can drastically affect the molecule's interaction with its target.

The electronic nature of substituents on the phenyl ring at position C-4 has a profound impact on biological activity. Both electron-donating groups (EDGs) like methyl (-CH_3) and methoxy (B1213986) (-OCH_3), and electron-withdrawing groups (EWGs) such as nitro (-NO_2) and halogens, have been shown to modulate potency.

Electron-Donating Groups: In some series, EDGs have been shown to increase activity. The presence of a methyl group at the para-position of the phenyl ring was found to enhance cytotoxic activity in one study. nih.gov In another series of anti-inflammatory compounds, phenyl rings substituted with methoxy and hydroxy groups were essential for activity. nih.gov

Electron-Withdrawing Groups: Conversely, EWGs are often beneficial for activity. SAR studies on certain antimicrobial thiazoles revealed that the presence of different EWGs at position 4 of the phenyl ring contributed to their potency. nih.gov For N-(5-(arylcarbonyl)thiazol-2-yl)amides, SAR studies indicated that EWGs on the aryl ring generally improved inhibitory potency against the RORγt protein. researchgate.net However, in some cases, strong EWGs on the phenyl ring can lead to a dramatic loss of activity. science.gov

| Compound Series | Substituent on Phenyl Ring | Effect on Activity | Biological Target/Activity |

| 1,3,4-Thiadiazole-thiazole hybrids | Methyl (EDG) | Increased Activity | Cytotoxicity nih.gov |

| 2,4-disubstituted thiazoles | Nitro (EWG), Methoxy (EDG) | Beneficial for Activity | Antimicrobial nih.gov |

| N-(5-(arylcarbonyl)thiazol-2-yl)amides | Electron-Withdrawing Groups | Improved Potency | RORγt Inhibition researchgate.net |

| Quinoxalin-2(1H)-one derivatives | Strong EWGs (e.g., multiple halogens) | Decreased Activity | Antiviral science.gov |

| 2-amino-5-phenyl-1,3,4-thiadiazoles | Electron-Withdrawing Groups | Promoted Activity | Anticancer mdpi.com |

The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy in medicinal chemistry to enhance biological potency. Halogens can increase lipophilicity, which may improve cell membrane permeability, and can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

SAR studies have frequently demonstrated the positive impact of halogenation.

In a series of anticonvulsant thiazole derivatives, para-halogen-substituted phenyl groups attached to the thiazole ring were important for activity. nih.gov

For certain thiazole-linked azoles, a 4-chlorophenyl substitution provided significant protection in seizure models. nih.gov

In another study, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal and antituberculosis activities. nih.gov

However, the effect can be position-dependent, as seen in antimalarial thiazoles where ortho monosubstitution with non-voluminous EWGs like halogens was essential, while substitution at both ortho positions led to inactive compounds. nih.gov

Modulating the size and nature of alkyl and aryl substituents is a key aspect of SAR studies.

Alkyl Substituents: The length and branching of alkyl chains can influence activity. In one study on thiazole derivatives as fascin (B1174746) inhibitors, analogues with longer alkyl chains on the thiazole nitrogen exhibited greater antimigration activities. acs.org

Aryl Substituents: Replacing or adding aryl groups can also have a significant effect. In a series of antimicrobial thiazole derivatives, an additional aryl substituent was found to be essential for both antibacterial and antifungal activities. nih.gov Switching this aryl group to a hetaryl substituent (3-pyridinyl) led to a decrease in activity, highlighting the importance of the specific aromatic system. nih.gov SAR studies also showed that aryl substitution induced better activity compared to hetaryl substitution in another series of antimicrobial compounds. nih.gov

SAR of Thiazole-Containing Hybrid Compounds in Biological Contexts

The thiazole nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives, particularly hybrid compounds, have demonstrated a wide array of biological activities. globalresearchonline.netnih.gov Structure-activity relationship (SAR) studies are crucial in optimizing the therapeutic potential of these molecules by identifying the key structural features that govern their biological effects. These studies have revealed that the nature, position, and stereochemistry of substituents on the thiazole ring and its linked moieties significantly influence the compound's potency and selectivity across various biological targets, including those relevant to anticancer, antimicrobial, and anti-inflammatory activities. nih.govbohrium.com

For instance, in the context of antimicrobial agents, SAR studies have shown that the introduction of specific substituents on the phenyl ring of 4-phenylthiazole (B157171) derivatives can dramatically alter their activity. nih.gov Electron-withdrawing groups, such as nitro or chloro groups, at particular positions on the phenyl ring have been found to enhance antibacterial activity against certain strains. nih.gov Similarly, the nature of the substituent at the 2-position of the thiazole ring is a critical determinant of biological activity.

In the realm of anticancer research, thiazole-containing hybrids have been extensively studied. nih.gov SAR studies have indicated that the substitution pattern on the thiazole ring can influence the mechanism of action, such as inducing apoptosis or inhibiting specific kinases. nih.gov The hybridization of thiazole with moieties like pyrazole, quinoline, or coumarin (B35378) has led to the development of potent anticancer agents. nih.govresearchgate.net Molecular docking studies often complement SAR findings by elucidating the binding interactions between the thiazole hybrids and their biological targets, providing a rational basis for further structural modifications. researchgate.net

The following data tables, derived from various research findings, illustrate the structure-activity relationships of different series of thiazole-containing hybrid compounds.

| Compound | R1 (Quinoline Position 6) | R2 (Thiazole Phenyl Position 4) | Antibacterial Activity Profile |

|---|---|---|---|

| 1 | -H | -OCH3 | Strong activity against Gram-negative strains. nih.gov |

| 2 | -H | -Cl | Strong activity against Gram-negative strains. nih.gov |

| 3 | -H | -NO2 | Strong activity against Gram-negative strains. nih.gov |

| 4 | -CH3 | -H | Strong activity against Gram-negative strains. nih.gov |

| 5 | -CH3 | -OCH3 | Moderate activity. nih.gov |

| 6 | -CH3 | -Cl | Strong activity against Gram-negative strains. nih.gov |

| 7 | -CH3 | -NO2 | Moderate activity. nih.gov |

| Compound | Substitution on Phenyl Ring | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - A-549 (Lung Cancer) |

|---|---|---|---|

| Doxorubicin (Reference) | - | 28.76 | 20.82 |

| 7b | p-bromo | 29.32 | 21.03 |

| 7f | o-methoxy | 29.26 | 22.41 |

Computational and Theoretical Investigations of Thiazole Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods are used to determine its stable structure, electron distribution, and reactivity hotspots, providing a detailed picture of its intrinsic properties.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. shd-pub.org.rs A primary application of DFT is geometric optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation. For a molecule like 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-ol, this process would calculate the optimal bond lengths, bond angles, and dihedral angles between the phenyl ring, the thiazole (B1198619) ring, and the ethanol (B145695) side chain.

The process typically employs a specific functional, such as B3LYP, and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. shd-pub.org.rs The resulting optimized structure is a crucial starting point for all other computational analyses, including vibrational frequency calculations, which confirm that the structure is at a true energy minimum.

Table 1: Representative Optimized Geometric Parameters for a Thiazole Derivative Core Structure (Illustrative) This table provides example data typical for thiazole derivatives as specific experimental or calculated values for this compound are not available.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C-S (thiazole) | ~1.75 Å |

| Bond Length | C-N (thiazole) | ~1.38 Å |

| Bond Length | C=N (thiazole) | ~1.31 Å |

| Bond Angle | C-S-C (thiazole) | ~89° |

| Dihedral Angle | Phenyl Ring vs. Thiazole Ring | ~7-20° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. espublisher.com For thiazole derivatives, FMO analysis helps predict how they will interact with other molecules, for instance, as nucleophiles or electrophiles. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative This table provides example data typical for thiazole derivatives as specific calculated values for this compound are not available.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. nih.gov

Typically, red-colored regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack (e.g., around heteroatoms like nitrogen and oxygen). Conversely, blue-colored regions denote positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack (e.g., around hydrogen atoms, particularly those bonded to electronegative atoms). For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the thiazole ring and the oxygen of the hydroxyl group, and a positive potential (blue) around the hydroxyl hydrogen. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a cornerstone of drug discovery and development, used to predict how a potential drug molecule might interact with a biological target.

Prediction of Binding Affinities and Interaction Analysis

Docking simulations calculate a "binding affinity" or "docking score," which is an estimate of the binding free energy (ΔG) of the ligand-receptor complex. This score, typically expressed in kcal/mol, indicates the stability of the interaction; a more negative value suggests a stronger and more favorable binding. semanticscholar.org

For this compound, docking studies would involve placing the molecule into the active site of a specific target protein. The simulation would then explore various conformations and orientations of the compound within the binding pocket to find the one with the best score. This analysis helps in screening potential drug candidates and prioritizing them for further experimental testing. nih.gov

Table 3: Representative Molecular Docking Results for Thiazole Derivatives Against a Protein Target (Illustrative) This table provides example data typical for docking studies as specific values for this compound are not available.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Thiazole Derivative A | EGFR Tyrosine Kinase | -8.5 |

| Thiazole Derivative B | EGFR Tyrosine Kinase | -9.2 |

| This compound (Hypothetical) | EGFR Tyrosine Kinase | -7.9 |

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for molecular recognition and binding specificity. Key interactions for a compound like this compound would include:

Hydrogen Bonding: The hydroxyl (-OH) group and the thiazole nitrogen atom are potential hydrogen bond donors and acceptors, respectively. These can form strong, directional interactions with amino acid residues (like serine, threonine, or histidine) in the protein's active site.

π–π Stacking: The aromatic phenyl and thiazole rings can engage in π–π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. This type of interaction is important for stabilizing the complex.

Hydrophobic Interactions: The phenyl group can also form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Visualizing the docked pose allows researchers to identify these key interactions, understand the structure-activity relationship (SAR), and rationally design modifications to the molecule to improve its binding potency and selectivity.

Molecular Docking for Enzyme Inhibition Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a thiazole derivative, to the active site of a target protein. This method is crucial for predicting potential enzyme inhibition. nih.gov

Studies on various thiazole derivatives have demonstrated their potential to inhibit a range of enzymes. For instance, docking studies have been performed to evaluate thiazole analogues as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. researchgate.net Other research has focused on DNA gyrase, an essential bacterial enzyme, with in silico evaluations suggesting that thiazole derivatives can bind to its ATP-binding site (GyrB subunit), thereby inhibiting its function. dergipark.org.tr Thiazole compounds have also been investigated as inhibitors for enzymes like lanosterol (B1674476) 14α-demethylase, tubulin, and carbonic anhydrase. nih.govnih.govresearchgate.net

The docking process involves preparing the 3D structures of both the ligand (the thiazole compound) and the receptor (the enzyme). The ligand is then placed into the binding site of the receptor, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores typically indicating a more stable complex and potentially higher inhibitory activity. researchgate.netwjarr.com For example, in a study of N-substituted thiazole derivatives as FabH inhibitors, docking results showed excellent mol dock scores and hydrogen bonding interactions, affirming their antimicrobial potential. wjarr.com These computational predictions provide a rational basis for selecting promising candidates for further experimental testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netimist.ma For thiazole derivatives, QSAR models are developed to predict their therapeutic potential, such as antimicrobial, anti-inflammatory, or anticancer activities, based on their structural and physicochemical properties, known as molecular descriptors. researchgate.netlaccei.orgnih.gov

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the variations in their molecular features. nih.gov By identifying the key descriptors that influence activity, QSAR models can be used to predict the potency of newly designed compounds, optimize lead structures, and understand the underlying mechanisms of action. laccei.org

Development of QSAR Models for Activity Prediction

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. researchgate.net The biological activity data is often converted to a logarithmic scale (e.g., pIC50) for analysis. researchgate.net The 3D structures of these molecules are then generated and optimized to their lowest energy conformation.

A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties. imist.ma The dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.net

Statistical methods are employed to build the QSAR equation, which correlates the molecular descriptors (the independent variables) with the biological activity (the dependent variable). The quality and predictive ability of the developed model are assessed using various statistical metrics.

| Statistical Parameter | Description | Typical Good Value |

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model, assessed by cross-validation. | > 0.5 |

| R²pred (External Validation R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

For instance, a 2D QSAR model developed for thiazole derivatives' antimicrobial activity showed a high correlation coefficient (r2 = 0.9521) and internal predictive ability (q2 = 0.8619). researchgate.net Similarly, a 3D QSAR study on the same class of compounds yielded a model with a q2 of 0.899 and a pred_r2 of 0.957, indicating a highly predictive model. researchgate.net These validated models can then be used to screen new, untested thiazole derivatives for their potential biological activity.

Application of Machine Learning Regression (MLR) and Genetic Function Algorithm (GFA)

Various statistical and machine learning techniques are used to construct QSAR models. Multiple Linear Regression (MLR) and Genetic Function Algorithm (GFA) are two such methods that have been successfully applied to thiazole derivatives. researchgate.netimist.ma

Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable and one or more independent variables. nih.gov In QSAR, MLR generates a simple and easily interpretable equation that links biological activity to a set of molecular descriptors. imist.ma For example, an MLR-based QSAR model for 5-lipoxygenase inhibitory activity of thiazole derivatives was developed, showing a good correlation coefficient. laccei.org Another study on thiazole derivatives as PIN1 inhibitors successfully developed an MLR model with satisfactory performance (R² = 0.76, R²test = 0.78). imist.ma

Genetic Function Algorithm (GFA) is an evolutionary algorithm used for variable selection. It mimics the process of natural selection to find the optimal combination of descriptors that results in the most predictive QSAR model. GFA is particularly useful when dealing with a large number of potential descriptors. A study on thiazole analogues as α-glucosidase inhibitors used the GFA method to develop QSAR models, resulting in an octa-parametric equation with good statistical qualities (R² = 0.9061, Q²cv = 0.8614, and R²pred = 0.8258). researchgate.net

Machine learning algorithms, in general, are increasingly used in QSAR to handle complex, non-linear relationships between chemical structures and biological activities, often providing more accurate predictive models compared to traditional linear methods. researchgate.netjmpas.com

In Silico Studies for Drug Likeness and ADMET Prediction

Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico computational tools are widely used in the early stages of drug discovery to predict these properties and assess the "drug-likeness" of a compound. dergipark.org.trnih.gov

Drug-likeness is a qualitative concept used to evaluate whether a compound has properties that would make it a likely orally active drug in humans. A common guideline for assessing drug-likeness is Lipinski's Rule of Five. nih.gov This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 g/mol

Logarithm of the partition coefficient (LogP) < 5

Number of hydrogen bond donors ≤ 5

Number of hydrogen bond acceptors ≤ 10

Various open-source and commercial software platforms, such as SwissADME, are used to calculate these and other physicochemical properties for novel compounds like thiazole derivatives. dergipark.org.trnih.gov These in silico predictions help to prioritize compounds for synthesis and experimental testing, filtering out those with a high probability of poor ADMET profiles, thus saving significant time and resources in the drug development pipeline. researchgate.netdntb.gov.ua

Crystallographic Studies and Computational Validation of Thiazole Derivatives

While computational models are powerful predictive tools, they must be validated by experimental data. Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most accurate and unambiguous determination of the three-dimensional structure of a molecule in the solid state. researchgate.netmdpi.com This experimental structural data is invaluable for validating and refining the results of computational studies, such as geometry optimization performed using methods like Density Functional Theory (DFT). researchgate.net

For thiazole derivatives, comparing the bond lengths, bond angles, and torsion angles from an experimentally determined crystal structure with those from a computationally optimized structure serves as a crucial benchmark for the accuracy of the theoretical method and basis set used. researchgate.net Good agreement between the experimental and calculated structures provides confidence in the computational models, which can then be reliably used for further studies like molecular docking or for understanding the properties of related compounds for which experimental structures are not available. nih.gov

X-ray Diffraction Studies for Molecular Structure Elucidation

Numerous thiazole derivatives have had their structures determined by single-crystal X-ray diffraction. researchgate.netnih.govnih.govresearchgate.net These studies provide precise geometric data, as shown in the table below for a representative thiazole compound.

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Parameters | a = 9.4094 Å, b = 9.3066 Å, c = 20.960 Å, β = 99.0375° |

| Molecules per Unit Cell (Z) | 4 |

Data from a representative thiazolidinone derivative study. researchgate.net

This detailed structural information is critical. It confirms the outcome of a chemical synthesis and reveals subtle stereochemical features that can be crucial for biological activity. nih.gov Furthermore, the analysis of intermolecular interactions (like hydrogen bonds and π-π stacking) observed in the crystal packing can provide insights into how these molecules might interact with biological targets or influence their solid-state properties. nih.gov

Computational Rationalization of Experimental Findings

Computational chemistry serves as a powerful tool to complement and rationalize experimental findings for thiazole derivatives. While specific computational studies detailing the properties of this compound are not extensively available in the current literature, the methodologies applied to closely related thiazole compounds provide a clear framework for how theoretical investigations can elucidate its structural, spectroscopic, and electronic characteristics. Techniques such as Density Functional Theory (DFT) are commonly employed to predict and understand the behavior of these molecules at an atomic level.

Molecular Geometry and Conformational Analysis:

A fundamental aspect of computational analysis is the determination of the most stable three-dimensional structure of a molecule. For compounds similar to this compound, conformational analysis is crucial for understanding their properties. Theoretical studies on related phenylthiazole structures have shown that the dihedral angle between the thiazole and phenyl rings is a key geometric parameter. For instance, in 2-bromo-4-phenyl-1,3-thiazole, the planes of the two rings are slightly twisted with respect to each other. researchgate.net A comprehensive conformational analysis for this compound would involve rotating the bonds connected to the chiral carbon to identify the lowest energy conformers, which is essential for interpreting experimental data and predicting the molecule's behavior.

Vibrational Spectroscopy (FT-IR and Raman):

Computational methods are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. Theoretical calculations can determine the vibrational frequencies and intensities of different modes of motion within the molecule. These calculated spectra are then compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. For example, in a study on 4-Phenyl-3H-1,3-thiazol-2-ol, DFT calculations were used to compute the FT-IR and FT-Raman spectra, which showed good agreement with the experimental spectra. nih.gov This approach allows for a detailed understanding of the vibrational characteristics of the molecule, confirming its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of NMR chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values are invaluable for the assignment of complex experimental NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used for this purpose. iu.edu.sa For this compound, computational NMR prediction could help in assigning the signals of the protons and carbons, especially for the chiral center and the aromatic regions.

Electronic Properties and Reactivity:

The electronic properties of a molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and stability. Natural Bond Orbital (NBO) analysis can reveal details about charge distribution and intramolecular interactions, such as charge delocalization, which contributes to the stability of the molecule. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests a more reactive molecule. nih.gov These computational insights can rationalize the observed chemical behavior and potential biological activity of thiazole derivatives.

The following table summarizes the typical computational methods used to rationalize experimental findings for thiazole-containing compounds, which would be applicable to the study of this compound.

| Experimental Technique | Computational Method | Predicted Properties | Rationale Provided |

| X-ray Crystallography | Geometry Optimization (e.g., DFT) | Bond lengths, bond angles, dihedral angles | Confirmation of the three-dimensional structure and identification of the most stable conformer. |

| FT-IR/Raman Spectroscopy | Vibrational Frequency Analysis | Vibrational modes and their frequencies | Assignment of experimental spectral bands to specific molecular motions. |

| NMR Spectroscopy | GIAO (Gauge-Invariant Atomic Orbital) | ¹H and ¹³C chemical shifts | Accurate assignment of NMR signals and confirmation of the molecular structure. |

| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Electronic transitions, absorption wavelengths | Explanation of the electronic absorption properties and the nature of excited states. |

| Reactivity Studies | HOMO-LUMO Energy Gap, NBO Analysis | Molecular orbital energies, charge distribution | Understanding of chemical reactivity, stability, and intramolecular interactions. |

By applying these computational methodologies, a deeper understanding of the structure-property relationships of this compound can be achieved, providing a theoretical foundation for its experimental observations.

Pharmacological and Biological Research Applications of Thiazole Derivatives in Vitro

Antimicrobial Activity Research

The emergence of drug-resistant pathogens necessitates the continuous search for novel antimicrobial agents. Thiazole (B1198619) derivatives have been identified as a promising class of compounds, with numerous studies demonstrating their efficacy against a wide range of bacteria and fungi.

Research has shown that various phenyl-thiazole derivatives exhibit significant antibacterial properties. Studies have evaluated these compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus agalactiae, and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govresearchgate.net

One study developed a series of 1,3-thiazole derivatives and found that a compound featuring a 4-hydroxyphenyl group at the 2-position of the thiazole ring demonstrated notable activity, with Minimum Inhibitory Concentrations (MIC) ranging from 125–150 μg/mL against S. aureus and E. coli. nih.gov Another investigation into novel thiazole derivatives revealed inhibitory effects specifically against Gram-positive bacteria, with MIC values ranging from 25 to 200 µg/mL for Streptococcus agalactiae and Staphylococcus aureus. researchgate.net However, in that particular study, the derivatives showed no inhibitory effect on the Gram-negative strains Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net

Furthermore, phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have been synthesized and tested against plant pathogenic bacteria. mdpi.com One such compound, designated 5k, displayed remarkable antibacterial activity against Ralstonia solanacearum, a Gram-negative plant pathogen, with a half-maximal effective concentration (EC50) of 2.23 μg/mL. mdpi.com This was significantly more potent than the commercial agent Thiodiazole copper (EC50 = 52.01 μg/mL). mdpi.com The structure-activity relationship analysis suggested that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring could enhance antibacterial activity. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Staphylococcus aureus (Gram-positive) | MIC | 125–150 μg/mL | nih.gov |

| 2-(4-hydroxyphenyl)-1,3-thiazole derivative | Escherichia coli (Gram-negative) | MIC | 125–150 μg/mL | nih.gov |

| Phenylthiazole derivative 5k | Ralstonia solanacearum (Gram-negative) | EC50 | 2.23 μg/mL | mdpi.com |

| Novel Thiazole Derivatives | Staphylococcus aureus (Gram-positive) | MIC | 50-200 µg/mL | researchgate.net |

| Novel Thiazole Derivatives | Streptococcus agalactiae (Gram-positive) | MIC | 25-100 µg/mL | researchgate.net |

The antifungal properties of thiazole derivatives have been extensively investigated, with promising results against various fungal pathogens, including species of Candida, Aspergillus, and Cryptococcus. nih.gov

A particularly potent compound, (4-phenyl-1,3-thiazol-2-yl) hydrazine, demonstrated high-efficiency, broad-spectrum antifungal activity. nih.gov Its MIC against pathogenic fungi was found to be between 0.0625 and 4 μg/mL. nih.gov This compound was also shown to inhibit the formation of biofilms by Candida albicans and exhibited significant fungicidal activity at a concentration of 0.5 μg/mL. nih.gov

Other studies have explored different structural modifications to enhance antifungal potency. A series of phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety was evaluated against several plant pathogenic fungi. mdpi.com Compound 5b from this series showed excellent antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, which was comparable to the commercial fungicide Carbendazim (EC50 = 0.57 μg/mL). mdpi.com The preliminary structure-activity relationship indicated that placing an electron-withdrawing group at the ortho-position of the benzene ring was beneficial for antifungal activity. mdpi.com Similarly, research on 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives found them to be superior in antifungal potency against Candida species compared to related compounds with a C2-hydrazone linkage. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Fungal Species | Activity Measurement | Result | Reference |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi (e.g., Candida, Aspergillus) | MIC | 0.0625-4 μg/mL | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Candida albicans | Fungicidal Activity | Effective at 0.5 μg/mL | nih.gov |

| Phenylthiazole derivative 5b | Sclerotinia sclerotiorum | EC50 | 0.51 μg/mL | mdpi.com |

| 2-phenyl-1,3-thiazole derivative | Aspergillus niger | MIC | 125–150 μg/mL | nih.gov |

In the search for effective antiviral therapies, thiazole-based compounds have been explored for their potential to inhibit viral replication. Research has included investigations into their activity against coronaviruses, such as SARS-CoV-2 and Human Coronavirus 229E. nih.govnih.gov

In one study, a series of thiazole-based analogs were designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov While certain benzothiazole (B30560) derivatives showed strong antiviral activity with IC50 values ranging from 14.7 to 34.14 μM, the study noted that structural modifications involving 4-phenyl thiazole scaffolds were "of no value regarding the antiviral activity where they afforded almost inactive compounds." nih.gov

Anticancer and Antiproliferative Activity Studies (in vitro)

Thiazole derivatives have emerged as a significant class of compounds in anticancer research due to their ability to inhibit the proliferation of various cancer cell lines. In vitro studies have focused on determining their cytotoxicity and elucidating their mechanisms of action.

The cytotoxic effects of phenyl-thiazole derivatives have been evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), colon adenocarcinoma (HT-29), lung carcinoma (A549), and cervical cancer (HeLa). nih.govnih.gov

One study synthesized new arylidene-hydrazinyl-thiazole derivatives and reported significant antiproliferative activity. nih.gov Specifically, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole was effective against both MDA-MB-231 (breast cancer) and HeLa cells, with IC50 values of 3.92 µg/mL and 11.4 µg/mL, respectively. nih.gov Another compound, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, also showed notable activity against the HeLa cell line (IC50: 11.1 µg/mL). nih.gov

In another research effort, a series of thiazolyl pyridines linked with a thiophene (B33073) moiety was investigated for its anticancer activity against the A549 lung cancer cell line. nih.gov The results revealed that most of the tested compounds displayed excellent anticancer activities compared to the reference drug doxorubicin. nih.gov Furthermore, studies on 1,3,4-thiadiazolium derivatives, which are structurally related to thiazoles, demonstrated selective cytotoxicity towards HepG-2 cells. nih.gov Several of these compounds reduced HepG-2 cell viability by approximately 50% at a concentration of 25 μM after 24 hours of treatment. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

| 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical Cancer) | IC50 | 11.4 µg/mL | nih.gov |

| 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole | HeLa (Cervical Cancer) | IC50 | 11.1 µg/mL | nih.gov |

| Thiazolyl pyridine (B92270) hybrids | A549 (Lung Cancer) | IC50 | Ranged from 0.66 to 16.03 µM | nih.gov |

| 1,3,4-Thiadiazolium derivatives (MI-J, M-4F, MI-2,4diF) | HepG-2 (Liver Cancer) | Cell Viability Reduction | ~50% at 25 μM | nih.gov |

| Pyrazoline-based thiazole derivative | HCT-116 (Colon Cancer) | Cytotoxicity | Showed strong antitumor activity | researchgate.net |

Understanding the mechanism by which these compounds inhibit cancer cell growth is crucial for their development as therapeutic agents. Studies have indicated that thiazole derivatives can induce cancer cell death through various pathways, including apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.govnih.govfarmaceut.org

Research on 1,3,4-thiadiazolium derivatives in HepG-2 cells suggested that the induced cytotoxicity occurs via apoptosis. nih.gov This was confirmed by flow cytometry analysis showing an increased number of cells stained with both annexin (B1180172) V and propidium (B1200493) iodide, as well as evidence of increased DNA fragmentation. nih.gov

Another study focusing on a naphthalene-azine-thiazole hybrid (compound 6a) identified the inhibition of the PI3K/Akt/mTOR pathway as its mechanism of action. nih.gov This compound inhibited PI3Kα with an IC50 of 0.225 ± 0.01 μM, leading to a decrease in the phosphorylation of Akt and mTOR in ovarian cancer cells. nih.gov Furthermore, cell cycle analysis revealed that the compound caused cell cycle arrest at the G2/M phase. nih.gov

Other mechanisms have also been identified. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the proliferation of colorectal cancer cells by suppressing the MEK/ERK signaling pathway. farmaceut.org This compound induced apoptosis and arrested the cell cycle in the G2/M phase, similar to the effects of a known MEK inhibitor. farmaceut.org Additionally, some thiazole derivatives have been designed as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and halt cell division. nih.gov

Enzyme Inhibition Research

In vitro enzyme assays are fundamental tools in drug discovery, providing a controlled environment to assess the direct interaction between a compound and a specific enzyme. Thiazole derivatives have been a subject of significant interest in this area, with numerous studies demonstrating their inhibitory effects against a variety of clinically relevant enzymes.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant target for the development of therapeutics for type 2 diabetes and obesity. nih.govconsensus.app Thiazole and its saturated analog, thiazolidinone, have been incorporated into various molecular structures to explore their PTP1B inhibitory potential. nih.gov

Research has led to the synthesis of benzylidene-2,4-thiazolidinedione derivatives that exhibit PTP1B inhibition with IC50 values in the low micromolar range. researchgate.net For example, one such derivative, compound 3e, demonstrated an IC50 value of 5.0 µM. researchgate.net In another study, a series of methyl salicylate (B1505791) based thiazole (MSBT) derivatives were designed and evaluated as PTP1B inhibitors. Three compounds from this series were found to inhibit the PTP1B enzyme in submicromolar concentrations, with compound 3j being the most potent, showing an IC50 value of 0.51 µM, which was approximately sixfold more potent than the reference inhibitor (IC50 = 3.23 µM). tandfonline.com Molecular docking simulations suggest that the thiazole ring has a high affinity for the polar active site of the enzyme. nih.gov

| Compound Series | Most Potent Example | PTP1B IC50 (µM) | Reference |

|---|---|---|---|

| Methyl Salicylate Based Thiazoles | Compound 3j | 0.51 ± 0.15 | tandfonline.com |

| Methyl Salicylate Based Thiazoles | Compound 3f | 0.66 ± 0.38 | tandfonline.com |

| Methyl Salicylate Based Thiazoles | Compound 3d | 0.93 ± 0.51 | tandfonline.com |

| Benzylidene-2,4-thiazolidinediones | Compound 3e | 5.0 | researchgate.net |

Lipoxygenase (LOX) Inhibition Studies

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. The inhibition of these enzymes, particularly 5-lipoxygenase (5-LOX), is a therapeutic strategy for inflammatory diseases. Thiazole derivatives have been identified as promising 5-LOX inhibitors.

In one study, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. semanticscholar.org The most potent compound in this series, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine, demonstrated an exceptionally low IC50 value of 127 nM. semanticscholar.org Another investigation into thymol-3,4-disubstituted thiazole hybrids identified several compounds with potent dual inhibition of COX-2 and 5-LOX. The 4-arylthiazole derivatives within this series generally showed higher 5-LOX inhibitory activity than the 4-methylthiazole (B1212942) derivatives. Furthermore, a separate study identified a thiazole derivative, compound 6l , as a potent dual COX-2/5-LOX inhibitor with an IC50 of 0.38 µM for 5-LOX.

| Compound Series | Compound Example | 5-LOX IC50 (µM) | Reference |

|---|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amines | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 0.127 | semanticscholar.org |

| Thiourea (B124793)/Thiazole/Thiazolidene Derivatives | Compound 6l | 0.38 | |

| 4-Arylthiazole Derivative | Compound VII | 10 | |

| Adamantanyl Thiazole Derivatives | Compound 26g | 34 | semanticscholar.org |

Cholinergic Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. The thiazole scaffold has been extensively used to develop potent cholinesterase inhibitors.

A series of N-phenylthiazol-2-amine derivatives were screened against AChE and BChE. The most active compound, N-(2,3-dimethylphenyl)thiazol-2-amine, was a highly potent inhibitor of AChE with an IC50 value of 0.009 µM and also showed strong inhibition of BChE with an IC50 of 0.646 µM. In another study, synthesized 2-phenylthiazole (B155284) derivatives were evaluated, and [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone showed the best activities, with an IC50 of 8.86 µM for AChE and a particularly potent 1.03 µM for BChE. Furthermore, a series of thiazole-based derivatives yielded compounds with potent AChE inhibitory activities, with the two most active compounds displaying IC50 values of 103.24 nM and 108.94 nM.

| Compound Series | Compound Example | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

|---|---|---|---|---|

| N-phenylthiazol-2-amines | N-(2,3-dimethylphenyl)thiazol-2-amine | 0.009 | 0.646 | |

| Thiazole-based Derivatives | Compound 10 | 0.103 | - | |

| Thiazole-based Derivatives | Compound 16 | 0.109 | - | |

| 2-phenylthiazole derivatives | [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | 8.86 | 1.03 | |

| 2-phenylthiazole derivatives | N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-methoxyphenyl)thiazole-4-carboxamide | - | 75.12 |

α-Glucosidase and Urease Inhibition Assays

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can delay carbohydrate absorption, representing a strategy for managing type 2 diabetes. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is associated with infections by pathogens like Helicobacter pylori. The thiazole scaffold has been explored for its inhibitory potential against both these enzymes.

A series of thiazole derivatives were synthesized and evaluated for α-glucosidase inhibitory activity, with many showing better potential than the standard drug, acarbose (B1664774) (IC50 = 38.25 µM). The most potent compound in the series exhibited an IC50 value of 18.23 µM. Similarly, benzimidazole-based thiazole analogs showed a wide range of inhibitory potentials against α-glucosidase, with IC50 values ranging from 2.71 to 42.31 µM.

In the context of urease inhibition, a study of hybrid compounds with a thiazole-thiazolidinone structure identified potent inhibitors. nih.gov The most effective compound, featuring a trifluoro group on the phenyl ring, demonstrated an IC50 value of 1.80 µM against urease, significantly more potent than the thiourea standard.

| Target Enzyme | Compound Series | Most Potent Example | IC50 (µM) | Reference |

|---|---|---|---|---|

| α-Glucosidase | Thiazole Derivatives | Compound 8 | 18.23 ± 0.03 | |

| α-Glucosidase | Benzothiazole-triazole Derivatives | Compound 6s | 20.7 | |

| α-Glucosidase | Thiazole-thiazolidinone Hybrids | Compound 4 | 3.61 ± 0.59 | |

| Urease | Thiazole-thiazolidinone Hybrids | Compound 4 | 1.80 ± 0.80 |

Inhibition of Mycobacterial Enzymes (e.g., InhA, DprE1)

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new antitubercular agents that act on novel targets. Enzymes essential for the survival of the mycobacterium, such as enoyl acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), are attractive targets.

A series of coumarin-based thiazole derivatives were synthesized and assessed for their ability to inhibit InhA. Two promising compounds showed potent effectiveness with IC50 values of 0.737 and 1.494 µM. Molecular docking studies indicated these compounds occupy the active site of InhA, interacting with the NAD+ cofactor. Other studies have also reported on thiadiazole-based compounds as direct InhA inhibitors.

The enzyme DprE1 is another crucial target in antitubercular drug discovery. Research into 1,2,3-triazole clubbed benzoxazole (B165842) derivatives, which are structurally related to benzothiazole-based inhibitors, led to the identification of compounds with significant DprE1 inhibition. The two most active compounds exhibited IC50 values of 2.2 and 3.0 µM. While direct IC50 values for thiazole derivatives against DprE1 are less commonly reported, many studies confirm the general antimycobacterial activity of various thiazole-containing structures, with MIC values against M. tuberculosis H37Rv strain reported in the low microgram per milliliter range.

| Target Enzyme | Compound Series | Most Potent Example | IC50 (µM) | Reference |

|---|---|---|---|---|

| InhA | Coumarin-thiazole Hybrids | Compound 2b | 0.737 | |

| InhA | Coumarin-thiazole Hybrids | Compound 3j | 1.494 | |

| DprE1 | Triazole-benzoxazole Hybrids | BOK-2 | 2.2 ± 0.1 | |

| DprE1 | Triazole-benzoxazole Hybrids | BOK-3 | 3.0 ± 0.6 |

15-Prostaglandin Dehydrogenase (15-PGDH) Inhibition

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins (B1171923) like PGE2. Inhibition of 15-PGDH can elevate local prostaglandin (B15479496) levels, which is a promising strategy for promoting tissue repair and regeneration.

| Compound Series | Compound Example | 15-PGDH IC50 (nM) | Reference |

|---|---|---|---|

| Benzylidene Thiazolidinediones | 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | 0.031 | |

| Thiazolidinedione Analogues | Compound 3 | 8 | |

| Thiazolidinedione Analogues | Compound 4 | 19 | |

| Thiazolidinedione Analogues | Compound 2 | 25 |

Anti-inflammatory Activity Investigations

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been extensively investigated for their anti-inflammatory properties. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study on substituted phenyl thiazole derivatives demonstrated their potential to reduce inflammation in a carrageenan-induced rat paw edema model, a common assay for acute inflammation. wjpmr.com The results indicated that certain substitution patterns on the phenyl ring of the thiazole moiety significantly influence the anti-inflammatory activity. For example, nitro-substituted thiazole derivatives have shown notable anti-inflammatory effects when compared to a standard drug. wjpmr.com

Another study synthesized a series of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides and evaluated their anti-inflammatory activity. researchgate.net The findings revealed that several of these compounds exhibited significant anti-inflammatory properties, with some showing activity comparable to or better than the standard drug, nimesulide, at certain time points in the rat paw edema model. researchgate.net

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema Model

| Compound Derivative | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) | Reference Drug (Nimesulide) Inhibition (%) |

| Nitro-substituted phenyl thiazole | Not specified | 3 | 31.86 |

| T1 | 25.27 | 3 | 31.86 |

| T4 | 25.27 | 3 | 31.86 |

| T6 | Not specified | Not specified | 31.86 |

| T11 | Not specified | Not specified | 31.86 |

| T13 | Not specified | Not specified | 31.86 |

| T14 | Not specified | Not specified | 31.86 |

Anticonvulsant Properties and Models

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant agents with improved efficacy and fewer side effects is ongoing. Thiazole derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. The anticonvulsant properties of these compounds are often evaluated using standard animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests.

Several studies have highlighted the anticonvulsant potential of various thiazole-containing scaffolds. For instance, a series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. biointerfaceresearch.com One of the derivatives, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6), was identified as a particularly active compound in this series. biointerfaceresearch.com

Another study focused on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles and found that several derivatives demonstrated significant anticonvulsant activity in the pentylenetetrazole model, with some compounds showing a median effective dose (ED50) significantly lower than the reference drug, ethosuximide. tandfonline.com

Table 3: Anticonvulsant Activity of Selected Thiazole Derivatives

| Compound/Derivative | Anticonvulsant Model | Observed Activity |

| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES and scPTZ | Identified as a very active derivative in the series. |

| 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles (compounds 3a, 3b, 3d, 3e, 3f, 3k, 3m) | Pentylenetetrazole (PTZ) model | ED50 ≤ 20 mg/kg, approximately seven-fold lower than ethosuximide. tandfonline.com |

| 3-[4-(4-bromophenyl)-1,3-thiazol-2-ylamino]-4-(2-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | MES and PTZ | ED50 of 13.4 mg/kg (MES) and 81.6 mg/kg (PTZ). tandfonline.com |

Antioxidant Activity Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage. The thiazole nucleus has been incorporated into various molecular frameworks to develop novel antioxidant agents. The antioxidant potential of these compounds is typically assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.

A study on phenolic thiazoles demonstrated their significant antioxidant and antiradical properties. nih.gov Several of the synthesized compounds, including those with 4-methyl-thiazole and 4-phenyl-thiazole scaffolds, exhibited remarkable antioxidant activity, with some showing lower IC50 values than the standard antioxidant, ascorbic acid, in the ABTS radical scavenging assay. nih.gov

Another investigation into new hydrazones bearing a thiazole scaffold also revealed promising antioxidant activity. nih.gov In the DPPH assay, monohydroxy, para-fluorine, and 2,4-dichloro derivatives showed better free-radical scavenging ability compared to other tested molecules. nih.gov

Table 4: Antioxidant Activity of Phenolic Thiazole Derivatives

| Compound/Derivative | Antioxidant Assay | IC50 Value (µM) |

| Compound 5a (4-methyl-thiazole derivative) | ABTS Radical Scavenging | Lower than ascorbic acid |

| Compound 5b (4-methyl-thiazole derivative) | ABTS Radical Scavenging | Lower than ascorbic acid |

| Compound 7b (4-phenyl-thiazole derivative) | ABTS Radical Scavenging | Lower than ascorbic acid |

| Compound 8a (4-phenyl-thiazole derivative) | ABTS Radical Scavenging | Lower than ascorbic acid |

| Compound 8b (4-phenyl-thiazole derivative) | ABTS Radical Scavenging | Lower than ascorbic acid |

| Monohydroxy thiazole hydrazone (14-16) | DPPH Radical Scavenging | Exhibited good free-radical scavenging ability |

| para-fluorine thiazole hydrazone (13) | DPPH Radical Scavenging | Exhibited good free-radical scavenging ability |

| 2,4-dichloro thiazole hydrazone (17) | DPPH Radical Scavenging | Exhibited good free-radical scavenging ability |

Immunomodulatory Potential

The immune system's intricate balance is vital for health, and its dysregulation can lead to various disorders. Immunomodulatory agents can help restore this balance. Thiazole derivatives have been explored for their potential to modulate immune responses. These investigations often involve assessing the compounds' effects on immune cell functions, such as T-cell proliferation and cytokine production.

A study on the thiazole derivative tiprotimod (B1197315) demonstrated its potent immunopotentiating effects. nih.gov In various experimental models, tiprotimod was shown to stimulate macrophage activity, enhance the delayed-type hypersensitivity (DTH) response, and stimulate the humoral immune response. nih.gov These findings indicate that tiprotimod can act as a potent immunopotentiator for both humoral and cell-mediated immunity. nih.gov

Furthermore, research on benzothiazole analogs has revealed their potential to suppress various immune responses. nih.gov Several compounds were found to inhibit the production of pro-inflammatory cytokines such as IL-2 and IL-4, and to suppress T-cell proliferation, suggesting their potential application in autoimmune diseases. nih.gov

Table 5: Immunomodulatory Effects of Thiazole and Benzothiazole Derivatives

| Compound/Derivative | In Vitro Model | Observed Immunomodulatory Effect |

| Tiprotimod | Macrophage activity, DTH response, humoral immunity | Stimulation of macrophage activity, enhancement of DTH, and stimulation of humoral immune response. nih.gov |

| Benzothiazole analog 4 | PHA/PMA-stimulated PBMCs | Selective inhibitory activity on IL-2 and T-cell proliferation. nih.gov |

| Benzothiazole analog 12 | PHA/PMA-stimulated PBMCs | Interference with T-cell proliferation and IL-4 generation. nih.gov |

| Benzothiazole analogs 8 and 18 | PHA/PMA-stimulated PBMCs | Non-selective inhibition of both IL-2 and IL-4 cytokines. nih.gov |

Emerging Research Directions and Material Science Applications of Thiazole Scaffolds

Thiazoles in Polymer Chemistry

The incorporation of the thiazole (B1198619) moiety into polymer structures, either as part of the main chain or as an additive, has been shown to impart a range of desirable properties. researchgate.netmdpi.com Thiazole-containing polymers are noted for their thermal stability and unique electronic characteristics, making them suitable for specialized applications. mdpi.comuwaterloo.ca Research has explored the synthesis of various thiazole polymers, including polyamides and polyureas, demonstrating the versatility of this heterocyclic scaffold. mdpi.comacs.org

Thiazole derivatives have been successfully utilized as additives to enhance the functional properties of commercial polymers, such as polyurethane. ekb.egekb.eg When physically incorporated into polyurethane coatings, these derivatives have been shown to significantly improve antimicrobial and flame-retardant characteristics. ekb.egekb.eg The inherent biological activity of the thiazole ring, particularly the (=N-C-S) moiety, helps prevent the growth of bacteria and fungi on coated surfaces. ekb.eg This makes thiazole additives valuable for creating advanced coatings for use in environments susceptible to microbial contamination. ekb.egekb.eg

The introduction of thiazole rings into polymer backbones contributes to enhanced thermal stability. mdpi.com For instance, novel heteroaromatic thiazole-based polyurea derivatives have demonstrated good thermal stability, with decomposition occurring in stages at high temperatures, which is attributed to the presence of the thiazole moiety. mdpi.com Furthermore, research on polyurethane coatings has shown that the addition of thiazole derivatives can improve not only flame retardancy but also mechanical properties. ekb.egekb.eg The synergistic effect of sulfur and nitrogen within the thiazole ring contributes to increased flame retardancy, as measured by the limiting oxygen index (LOI). ekb.eg

Table 1: Effect of Thiazole Derivative Additives on Polyurethane Coating Properties

| Property | Observation | Reference |

| Antimicrobial Activity | Improved resistance against Gram-positive and Gram-negative bacteria and fungi. | ekb.eg |

| Flame Retardancy | Increased Limiting Oxygen Index (LOI) due to the synergistic action of sulfur and nitrogen. | ekb.eg |

| Mechanical Properties | General improvement in the mechanical characteristics of the coated film. | ekb.egekb.eg |

| Thermal Stability | Thiazole-based polyureas show high thermal stability, with degradation starting at elevated temperatures. | mdpi.com |

Thiazole Derivatives in Optoelectronic Materials

The thiazole scaffold is increasingly recognized for its significant potential in the field of optoelectronics. researchgate.net Its electron-deficient nature and structural versatility make it a key building block for organic materials used in solar cells, fluorescent devices, and organic light-emitting diodes (OLEDs). researchgate.netcarta-evidence.org

Thiazolo[5,4-d]thiazole (TTz), a fused-ring system, has been a particular focus of research. rsc.orgrsc.org TTz-based materials are noted for being inexpensive, easy to synthesize, and thermally stable above 200 °C. rsc.org They exhibit strong electron-withdrawing capabilities and high charge mobilities, making them suitable for organic solar cells. rsc.org Research has demonstrated that small molecule dyes based on TTz can be used for phosphor-converted color-tuning and white-light emission, spanning the entire visible spectrum from blue to orange-red. rsc.orgrsc.org

Furthermore, theoretical and experimental studies have shown that thiazole-based fluorophores and semiconductors are promising for applications in white OLEDs and shortwave infrared (SWIR) organic photodetectors. researchgate.netacs.org By modifying the thiazole core with different functional groups, researchers can fine-tune the material's photophysical and electrochemical properties to meet the demands of specific optoelectronic devices. researchgate.net

Applications in Dyes and Pigments

Thiazole derivatives are commercially significant as dyes and pigments. wikipedia.org The thiazole ring serves as a versatile component in the synthesis of disperse and azo dyes, which are used for coloring synthetic fabrics such as polyester (B1180765). ekb.egemerald.com The structural configuration of the thiazole system influences the ultraviolet-visible absorption maxima, allowing for the creation of dyes with a range of colors, including orange and red shades. ekb.egdntb.gov.ua

The synthesis of novel dyes often involves diazotization of an amino-thiazole derivative followed by coupling with other aromatic compounds. ekb.eg Research into carbazole-based thiazole derivatives has yielded new fluorophores with interesting photophysical properties. nih.gov The performance of these dyes, including their color strength and fastness to washing and perspiration, can be tuned by altering the substituents on the thiazole and associated phenyl rings. emerald.com For example, the presence of electron-donating groups can lead to a bathochromic (deepening of color) effect, enhancing the dye's color strength. emerald.com

Table 2: Examples of Thiazole-Based Dye Classes

| Dye Class | Description | Application | Reference |

| Azo Dyes | Synthesized via diazotization of aminothiazoles and subsequent coupling reactions. | Dyeing of polyester and other synthetic fibers. | ekb.egmdpi.com |

| Disperse Dyes | Heterocyclic compounds used as synthetic intermediates for dyes applied to synthetic fabrics. | Coloring polyester fabrics with good fastness properties. | emerald.com |

| Anthraquinone Dyes | Contain benzothiazole (B30560) subunits and are used for dyeing cotton. | Dyeing cotton. | wikipedia.org |

| Carbazole-Thiazole Dyes | Fused systems designed as novel fluorophores with unique photophysical properties. | Potential use in advanced material applications. | nih.gov |

Thiazole Compounds as Intermediates in Organic Synthesis

The thiazole ring is a valuable heterocyclic intermediate in organic synthesis, serving as a building block for a vast range of more complex molecules. nih.gov Its aromaticity and multiple reactive sites allow for various chemical transformations. nih.govresearchgate.net The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a prominent and long-established method for creating the thiazole core. wikipedia.org Other methods include the Cook-Heilbron synthesis, which uses α-aminonitriles and carbon disulfide. wikipedia.org

While synthetic routes for 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-ol are not widely documented, its structure suggests it could be synthesized from 1-(4-phenyl-1,3-thiazol-2-yl)ethanone (B3008568) through a reduction reaction. This ketone precursor can, in turn, be prepared via established thiazole synthesis methods. As an alcohol, this compound could serve as a chiral intermediate for the synthesis of more complex, biologically active molecules. The hydroxyl group provides a handle for further functionalization, and its position next to the thiazole ring could influence the stereochemical outcome of subsequent reactions.

Future Perspectives in Thiazole-Based Drug Design

The thiazole scaffold is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically important molecules. researchgate.netbohrium.comresearchgate.net Thiazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, antidiabetic, and antioxidant effects. mdpi.comresearchgate.netwisdomlib.org This versatility ensures that thiazole will remain a central focus of future drug design and discovery efforts. nih.gov

Ongoing research aims to counter rising drug resistance by developing novel thiazole-based compounds with improved potency, lower toxicity, and better pharmacokinetic profiles. bohrium.com The ability to readily modify the thiazole ring at various positions allows medicinal chemists to generate large libraries of compounds for screening against a wide range of diseases. nih.gov Future research will likely focus on designing thiazole derivatives that target novel biological pathways and on developing innovative synthetic strategies to access more complex and potent therapeutic agents. researchgate.netbohrium.com The continued exploration of this versatile heterocycle holds significant promise for addressing unmet medical needs. wisdomlib.org

Analytical and Spectroscopic Characterization Techniques in Thiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and provides information about their neighboring atoms. The spectrum of 1-(4-Phenyl-1,3-thiazol-2-yl)ethan-1-ol is expected to show distinct signals corresponding to each unique proton environment.

The key protons are the hydroxyl (-OH) proton, the methine (-CH) proton adjacent to the hydroxyl group, the methyl (-CH₃) protons, the single proton on the thiazole (B1198619) ring (C5-H), and the protons of the phenyl ring. The chemical shift (δ) of these protons is influenced by their electronic environment. For instance, the aromatic protons of the phenyl group are expected to resonate in the downfield region (typically δ 7.2-8.0 ppm) due to the deshielding effect of the ring current. The proton on the thiazole ring (C5-H) would appear as a singlet, also in the aromatic region. The methine proton, being attached to a carbon bearing an oxygen atom, would be deshielded and is expected to appear as a quartet around δ 5.0 ppm, split by the adjacent methyl protons. The methyl protons would appear as a doublet further upfield, split by the single methine proton. The hydroxyl proton signal can be broad and its position variable, often exchangeable with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methyl (CH₃) | ~1.6 | Doublet | ~6.5 |

| Methine (CH) | ~5.1 | Quartet | ~6.5 |

| Hydroxyl (OH) | Variable (e.g., ~3.5) | Singlet (broad) | N/A |

| Thiazole (C5-H) | ~7.5 | Singlet | N/A |

| Phenyl (Ar-H) | ~7.3 - 7.9 | Multiplet | N/A |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the methyl carbon, the methine carbon attached to the hydroxyl group, and the various sp²-hybridized carbons of the thiazole and phenyl rings. The carbon atom of the thiazole ring attached to the sulfur and nitrogen atoms (C2) is expected to be significantly downfield due to the influence of the electronegative heteroatoms. The carbon bearing the hydroxyl group (methine carbon) will also be deshielded. The carbons of the phenyl ring will appear in the aromatic region (typically δ 120-140 ppm), with the carbon atom directly attached to the thiazole ring (ipso-carbon) showing a distinct chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | ~25 |

| Methine (CH-OH) | ~68 |

| Thiazole (C5) | ~115 |

| Phenyl (C2', C3', C4', C5', C6') | ~126 - 130 |

| Phenyl (C1' - ipso) | ~134 |

| Thiazole (C4) | ~151 |

| Thiazole (C2) | ~175 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.